molecular formula C21H28ClN3O3 B2802341 1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361699-94-5

1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2802341
CAS No.: 2361699-94-5
M. Wt: 405.92
InChI Key: PNPYYZMYNWSPCF-UHFFFAOYSA-N
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Description

1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a synthetic small molecule characterized by a hybrid piperazine-piperidine scaffold with a 2-chlorophenoxyethyl substituent and a propenone (α,β-unsaturated ketone) moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological versatility, particularly in targeting enzymes and receptors involved in neurological, oncological, and inflammatory pathways. The 2-chlorophenoxy group enhances lipophilicity and binding affinity to aromatic pockets in biological targets, while the propenone group may contribute to covalent interactions or serve as a Michael acceptor in enzymatic inhibition .

Properties

IUPAC Name

1-[4-[4-[2-(2-chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3/c1-2-20(26)24-9-7-17(8-10-24)21(27)25-13-11-23(12-14-25)15-16-28-19-6-4-3-5-18(19)22/h2-6,17H,1,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPYYZMYNWSPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :
  • Piperazine vs. Piperidine Hybrids : The target compound’s piperazine-piperidine hybrid scaffold (vs. standalone piperazine in or piperidine in ) may improve conformational flexibility and membrane permeability.
  • Chlorophenoxy vs. Methoxyphenyl Groups: The 2-chlorophenoxyethyl group in the target compound likely enhances metabolic stability compared to the 2-methoxyphenyl group in , which is prone to demethylation.

Pharmacological and Biochemical Profiles

Table 2: Comparative Pharmacological Data

Compound Target IC50/EC50 Mechanism Reference
Target Compound Not reported (inferred kinase) N/A Covalent inhibition (propenone) N/A
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) 5-HT1A receptor ID50 = 5 mg/kg (in vivo) Competitive antagonism
Halopemide (N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-ethyl]-4-fluoro-benzamide) PLD enzymes Sub-µM range Phospholipase D inhibition
(E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-one Unspecified N/A Anticancer (structural similarity to combretastatin)
Key Findings :
  • Receptor vs. Enzyme Targeting: Unlike piperazine-based serotonin antagonists (e.g., p-MPPI in ), the target compound’s propenone group aligns more with kinase inhibitors like halopemide or combretastatin analogues .
  • Covalent vs. Reversible Binding: The propenone moiety in the target compound and may enable irreversible enzyme inhibition, contrasting with the reversible binding of halopemide’s benzamide group .
Key Insights :
  • Modular Synthesis : The target compound’s synthesis likely parallels methods in , involving sequential N-alkylation and carbonyl coupling.
  • Challenges: Steric hindrance from the 2-chlorophenoxyethyl group may reduce yields compared to smaller substituents (e.g., methyl or methoxy groups in ).

Physicochemical Properties

  • Solubility: The 2-chlorophenoxy group increases hydrophobicity, likely reducing aqueous solubility compared to polar derivatives like ethyl carboxylates in .
  • Crystallinity: Piperazine-propenone hybrids (e.g., ) often form stable crystals with chair conformations in piperazine rings, suggesting similar behavior in the target compound.

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